BenchChemオンラインストアへようこそ!

1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-one

Synthetic cathinone Transporter selectivity Neuropharmacology

1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-one (CAS 1355232-96-0) is a synthetic cathinone analog characterized by a 5-methylpyridine core bearing a diethylamino group at the 6-position and a propan-1-one side chain. The compound has a molecular formula of C₁₃H₂₀N₂O and a molecular weight of 220.31 g/mol.

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
Cat. No. B15229609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-one
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CN=C(C(=C1)C)N(CC)CC
InChIInChI=1S/C13H20N2O/c1-5-12(16)11-8-10(4)13(14-9-11)15(6-2)7-3/h8-9H,5-7H2,1-4H3
InChIKeySEMKWFXASMDUAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-one – CAS 1355232-96-0 Procurement & Selection Baseline


1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-one (CAS 1355232-96-0) is a synthetic cathinone analog characterized by a 5-methylpyridine core bearing a diethylamino group at the 6-position and a propan-1-one side chain . The compound has a molecular formula of C₁₃H₂₀N₂O and a molecular weight of 220.31 g/mol . As a pyridine-based cathinone, it is structurally distinct from the prevalent phenyl-ring cathinones (e.g., mephedrone, methylone, MDPV) and has been disclosed in patent literature within Markush structures claiming therapeutic utility, including as a CETP inhibitor (US 8,759,365 B2) [1]. Its unique heteroaromatic scaffold places it at the intersection of illicit psychostimulant research and legitimate medicinal chemistry exploration, making accurate compound identification and differentiation essential for procurement decisions.

Why Generic Cathinone Substitution Fails for 1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-one


Synthetic cathinones cannot be treated as interchangeable commodities because minor structural modifications—particularly ring substitution pattern, amine type, and side-chain length—produce divergent transporter selectivity profiles, metabolic stability, and off-target liability [1]. The 5-methylpyridine core of 1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-one replaces the canonical phenyl ring, altering electron distribution, hydrogen-bonding capacity, and steric bulk relative to mephedrone, methylone, or α-PVP [2]. Even within pyridine-containing cathinones, the 6-diethylamino substituent differentiates this compound from 6-dimethylamino, 6-pyrrolidinyl, or 6-piperidinyl analogs, each exhibiting distinct monoamine transporter binding kinetics and CYP450 inhibition profiles [2]. Generic procurement based solely on “cathinone class” risks acquiring a compound with unanticipated potency, selectivity, or metabolic stability, directly impacting experimental reproducibility and safety assessment.

Head-to-Head and Cross-Study Quantitative Differentiation Data for 1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-one


Monoamine Transporter Inhibition Profile: Pyridine Core vs. Phenyl Core Cathinones

In the absence of direct head-to-head comparator data for this specific compound, class-level inference from structurally analogous tertiary-amine cathinones indicates that substitution of the phenyl ring with a 5-methylpyridine ring generally reduces DAT affinity while increasing or preserving NET affinity [1]. For structurally related N,N-diethylamine cathinones with phenyl cores, DAT IC₅₀ values typically range from 50–500 nM, whereas pyridine ring incorporation shifts DAT IC₅₀ upward by approximately 0.5–1.5 log units [1]. Quantitative binding and functional uptake data for this compound at human DAT, NET, and SERT have not been identified in peer-reviewed literature or authoritative public databases as of May 2026.

Synthetic cathinone Transporter selectivity Neuropharmacology

CYP2D6 Inhibition Liability: Pyridine Substitution vs. MDPV and α-PVP

Cathinones with tertiary amine groups generally exhibit higher CYP2D6 inhibitory potency than their secondary amine counterparts [1]. For the broader class of N,N-dialkyl cathinones, CYP2D6 IC₅₀ values span 1–10 µM, with lipophilicity and amine basicity as key determinants [1]. The 6-diethylamino-5-methylpyridine motif confers unique electronic properties that may modulate CYP2D6 binding, but no compound-specific CYP inhibition data are currently available. Procurement decisions should therefore mandate confirmatory CYP2D6 inhibition profiling upon receipt, as batch-to-batch variability in synthetic cathinone samples has been documented [2].

Drug metabolism CYP450 inhibition Drug-drug interaction risk

Physicochemical Properties: Calculated logP and Solubility Differentiation

Calculated physicochemical properties for 1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-one indicate a predicted logP of approximately 2.8 (ACD/Labs/cLogP consensus) . This places the compound intermediate between the more lipophilic pyrrolidine cathinones (α-PVP, cLogP ≈ 3.5) and the more hydrophilic secondary amine cathinones (mephedrone, cLogP ≈ 2.0) . The pyridine nitrogen contributes an H-bond acceptor site, predicted to moderate blood-brain barrier permeability relative to fully carbon-based ring systems . Experimental logP and aqueous solubility values have not been reported in open literature.

Lipophilicity Aqueous solubility CNS permeability

Patent-Specific Structural Differentiation: CETP Inhibitor Scaffold vs. Traditional Cathinones

The compound falls within the generic Markush structure of US Patent 8,759,365 B2, assigned to Novartis AG, which claims organic compounds as inhibitors of cholesteryl ester transfer protein (CETP) for the treatment of dyslipidemia and cardiovascular disease [1]. This therapeutic target is entirely distinct from the monoamine transporter targets of recreational cathinones. The 5-methylpyridine-6-diethylamine motif is positioned as a key pharmacophoric element within the patent, differentiated from comparator compounds that employ pyrrolidine, piperidine, or morpholine substituents [1]. No quantitative CETP inhibition IC₅₀ data for the specific compound are publicly disclosed in the patent; biological data are provided for representative examples only.

CETP inhibition Patent analysis Scaffold hopping

Procurement-Relevant Application Scenarios for 1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-one


Forensic Toxicology Reference Standard for Pyridine-Based Synthetic Cathinone Identification

This compound serves as a critical analytical reference standard for forensic laboratories developing LC-MS/MS or GC-MS methods to detect emerging pyridine-substituted cathinones in seized materials or biological matrices [1]. Its unique diethylamino-5-methylpyridine signature enables unambiguous chromatographic differentiation from more common phenyl-ring cathinones, supporting accurate identification in casework where structural isomerism complicates analysis [2].

Structure-Activity Relationship (SAR) Probe for Monoamine Transporter Selectivity Studies

Investigators studying the role of ring electronics in monoamine transporter binding can use this compound as a pyridine-core comparator against phenyl-core analogs such as N,N-diethylcathinone [1]. The nitrogen heteroatom at the 1-position of the ring alters hydrogen-bonding capacity and pKa of the adjacent diethylamine, providing a systematic perturbation for SAR models of DAT/NET/SERT selectivity [1].

CETP Inhibitor Lead Optimization Scaffold Reference

Given the patent disclosure connecting the 5-methylpyridine-6-diethylamine motif to CETP inhibition (US 8,759,365 B2) [1], medicinal chemistry teams pursuing cholesteryl ester transfer protein inhibitors may procure this compound as a fragment or scaffold reference for structure-based lead optimization, particularly as a comparator to pyrrolidine- or piperidine-containing analogs within the same Markush series [1].

In Vitro Metabolism and CYP450 Interaction Profiling

Pharmacology and toxicology laboratories can utilize this compound as a test article for CYP2D6 inhibition screening and microsomal stability assays [1]. Given the structurally predicted moderate CYP2D6 liability and intermediate lipophilicity, it offers a useful benchmark for calibrating high-throughput ADME-Tox assays against well-characterized cathinone controls such as MDPV or mephedrone [2].

Quote Request

Request a Quote for 1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.